MNI-caged-NMDA
Description
Structural Characterization of 4-Methoxy-7-nitroindolinyl-caged-N-methyl-D-aspartate
The molecular architecture of 4-methoxy-7-nitroindolinyl-caged-N-methyl-D-aspartate reflects sophisticated chemical engineering designed to optimize both stability and photolytic efficiency. The compound possesses the molecular formula C14H17N3O6 with a molecular weight of 323.30 daltons. The chemical name, (R)-4-(4-methoxy-7-nitro-2,3-dihydro-1H-indol-1-yl)-2-(methylamino)-4-oxobutanoic acid, describes the precise stereochemical configuration essential for its biological activity.
The structural framework consists of three primary components that work in concert to achieve controlled neurotransmitter release. The N-methyl-D-aspartate moiety serves as the active neurotransmitter component, maintaining its natural stereochemistry to ensure proper receptor binding affinity upon release. The 4-methoxy-7-nitroindoline photocaging group provides the light-sensitive protection mechanism, with the methoxy group at position 4 and nitro group at position 7 creating optimal photochemical properties. The amide linkage connecting these components ensures stable conjugation under physiological conditions while permitting rapid cleavage upon photolysis.
| Structural Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C14H17N3O6 | |
| Molecular Weight | 323.30 g/mol | |
| Maximum Absorption | 330 nm | |
| Purity | ≥98-99% | |
| Stereochemistry | (R)-configuration |
The photochemical characteristics of 4-methoxy-7-nitroindolinyl-caged-N-methyl-D-aspartate demonstrate exceptional efficiency for experimental applications. The compound exhibits a quantum yield of photolysis that enables reliable neurotransmitter release under controlled illumination conditions. The 4-methoxy-7-nitroindoline protecting group undergoes rapid photocleavage when exposed to ultraviolet light in the 300-380 nanometer range, with optimal uncaging achieved at 365 nanometers. This spectral sensitivity allows researchers to use standard ultraviolet light sources while avoiding interference with common fluorescent indicators used in neurobiological experiments.
The compound's solubility profile reflects careful optimization for biological applications. 4-Methoxy-7-nitroindolinyl-caged-N-methyl-D-aspartate shows limited solubility in aqueous solutions but dissolves readily in dimethyl sulfoxide, facilitating preparation of stock solutions that can be diluted into physiological buffers. The compound maintains stability in aqueous solution for extended periods under appropriate storage conditions, making it practical for experimental use.
Properties
IUPAC Name |
(2R)-4-(4-methoxy-7-nitro-2,3-dihydroindol-1-yl)-2-(methylamino)-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O6/c1-15-9(14(19)20)7-12(18)16-6-5-8-11(23-2)4-3-10(13(8)16)17(21)22/h3-4,9,15H,5-7H2,1-2H3,(H,19,20)/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUCRWOILMOHLGD-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(CC(=O)N1CCC2=C(C=CC(=C21)[N+](=O)[O-])OC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@H](CC(=O)N1CCC2=C(C=CC(=C21)[N+](=O)[O-])OC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Strategy for MNI-Caged-NMDA
The synthesis of this compound follows a modular approach involving three key stages: (1) preparation of the MNI caging group, (2) functionalization of NMDA, and (3) covalent coupling of the two components. This strategy ensures high yield and purity while preserving the stereochemical integrity of the NMDA moiety.
Synthesis of the 4-Methoxy-7-Nitroindolinyl Caging Group
The MNI caging group is synthesized via nitration and methoxylation of an indole precursor. As detailed in protocols for dinitroindolinyl derivatives, the process begins with nitration of 4-methoxyindole using concentrated nitric acid in acetic anhydride at 0°C, yielding 4-methoxy-7-nitroindole. Subsequent reduction with sodium dithionite in aqueous ethanol generates the indoline backbone, which is stabilized by methoxy and nitro groups at positions 4 and 7, respectively.
Critical parameters include:
Preparation of NMDA for Caging
NMDA ((R)-2-(methylamino)succinic acid) is activated at its carboxylate group to enable coupling with the MNI caging group. Triphosgene (bis(trichloromethyl) carbonate) serves as the activating agent, converting the carboxylate into a reactive mixed carbonate intermediate. This step is conducted in anhydrous chloroform under nitrogen atmosphere to prevent hydrolysis:
1…" style="color: rgb(204, 0, 0);">\text{NMDA} + \text{Cl}3\text{C-O-C(O)-O-CCl}3 \rightarrow \text{NMDA-carbonylimidazole} + 3 \text{HCl} $$
. The activated NMDA intermediate is reacted with the MNI caging group in the presence of N,N-diisopropylethylamine (DIPEA) as a base. The reaction proceeds via nucleophilic attack of the indoline nitrogen on the carbonyl carbon of NMDA, forming a stable carbamate linkage. Key considerations include: Crude this compound is purified via reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a gradient of acetonitrile/water (0.1% trifluoroacetic acid). Elution profiles typically show a major peak at 12–14 minutes (λ = 254 nm), corresponding to >95% purity. This compound exhibits limited aqueous solubility (32.33 mg/mL in DMSO), necessitating formulation with polysorbate surfactants for physiological studies. Stock solutions (10 mM in DMSO) remain stable for ≥6 months at -80°C, with <5% decomposition observed via LC-MS. Flash photolysis at 405 nm releases NMDA with a quantum yield (Φ) of 0.12 ± 0.02, as quantified by UV-Vis spectroscopy. Complete uncaging (τ = 150 ns) ensures sub-millisecond temporal precision in synaptic experiments: Coupling of MNI and NMDA
Purification and Formulation
Chromatographic Purification
Table 1: HPLC Parameters for this compound Purification
Column
Mobile Phase
Flow Rate
Detection
Retention Time
C18 (250 × 4.6 mm)
10–90% MeCN in H2O (0.1% TFA)
1 mL/min
UV 254 nm
12.8 ± 0.3 min
Solubility and Storage
Analytical Characterization
Spectroscopic Validation
Photolytic Efficiency
\text{this compound} \xrightarrow{h\nu} \text{NMDA} + \text{nitrosoindole} + \text{H}^+ $$
.
Applications in Neurophysiology
Chemical Reactions Analysis
Types of Reactions
MNI-caged-N-methyl-D-aspartic acid undergoes several types of chemical reactions, including:
Photolysis: The primary reaction is photolysis, where the compound is exposed to light, causing the release of N-methyl-D-aspartic acid.
Hydrolysis: In aqueous solutions, the compound can undergo hydrolysis, leading to the breakdown of the caging group.
Common Reagents and Conditions
Photolysis: Typically performed using ultraviolet light (300-380 nm) or localized laser photolysis at 405 nm.
Hydrolysis: Occurs in the presence of water, often accelerated by acidic or basic conditions.
Major Products Formed
N-methyl-D-aspartic acid: The primary product released upon photolysis.
By-products: Depending on the reaction conditions, various by-products may form, including derivatives of the caging group.
Scientific Research Applications
Mechanistic Studies of Synaptic Plasticity
Photolytic Release of NMDA
MNI-caged-NMDA allows for precise temporal control over NMDA receptor activation through photolysis. This capability is essential for studying synaptic mechanisms such as long-term potentiation (LTP) and long-term depression (LTD). For instance, experiments utilizing this compound have demonstrated that rapid uncaging can induce synaptic-like responses in cerebellar interneurons, facilitating the study of fast synaptic transmission at a high temporal resolution .
Case Study: Cerebellar Interneurons
In a study involving cerebellar interneurons, this compound was photolyzed to achieve a fast-rising sustained activation of NMDA receptors. This method enabled researchers to observe the kinetics of receptor activation and desensitization in real-time, providing insights into the mechanisms underlying synaptic plasticity .
Investigating Receptor Dynamics
Spatial and Temporal Resolution
The ability to uncage this compound with high spatial precision allows researchers to investigate the distribution and function of NMDARs within dendritic spines. For example, studies have shown that the spatial spread of activation can be quantified by inducing uncaging at specific locations on dendritic structures, revealing critical information about receptor localization and signaling pathways .
Comparative Studies with Other Caged Compounds
Research comparing this compound with other caged compounds, such as those based on 2-nitrobenzyl groups, highlights its advantages in terms of stability and specificity for NMDA receptors. MNI-caged compounds have shown less interference with GABAergic signaling compared to other caging groups, making them more suitable for neurophysiological studies .
Neuropharmacological Applications
Studying Drug Interactions
this compound has been utilized to explore the effects of various pharmacological agents on NMDAR function. By controlling the timing and location of NMDA release, researchers can assess how different drugs modulate receptor activity and synaptic transmission. This approach is particularly valuable in the context of developing treatments for neurological disorders where glutamatergic signaling is disrupted .
Technical Specifications and Experimental Design
| Feature | Details |
|---|---|
| Chemical Structure | C14H17N3O6 |
| Photolysis Wavelength | 300-380 nm (optimal at 405 nm) |
| Release Kinetics | Sub-microsecond release times |
| Applications | LTP/LTD studies, receptor dynamics |
Mechanism of Action
The mechanism of action of MNI-caged-N-methyl-D-aspartic acid involves the following steps:
Photolysis: Upon exposure to light, the 4-methoxy-7-nitroindolinyl group is cleaved, releasing chirally pure N-methyl-D-aspartic acid.
Receptor Activation: The released N-methyl-D-aspartic acid binds to and activates N-methyl-D-aspartic acid receptors, leading to ionotropic glutamate receptor activation
Comparison with Similar Compounds
(1) Caging Group and Photolysis Efficiency
- MNI Group: Shared by this compound, MNI-caged-L-glutamate, and MNI-caged kainic acid, this group enables rapid uncaging (sub-microsecond) suitable for fast synaptic events. In contrast, NPEC-caged ligands exhibit millisecond-scale release, limiting temporal resolution for studying ionotropic receptors .
- Wavelength Specificity: this compound achieves superior spatial precision at 405 nm compared to its nominal 300–380 nm range, reducing off-target activation .
(3) Experimental Utility
- Retinal Studies : this compound’s ability to evoke BC calcium waves with regional specificity (e.g., temporal retina dominance) underscores its utility in mapping NMDA autoreceptor distributions .
- Comparative Limitations : While MNI-caged-L-glutamate offers broader applicability, its lack of NMDA receptor specificity limits mechanistic studies of NMDA-dependent pathways .
(1) Retinal Calcium Signaling
- Key Study : Focal uncaging of this compound (10 mM) in zebrafish larvae revealed that BCs initiate calcium waves via presynaptic NMDA autoreceptors, with temporal retina regions showing higher sensitivity .
- Technical Note: A 0.5 s pulse of 405 nm laser (20 μm diameter) achieved localized NMDA release, demonstrating subcellular resolution .
(2) Advantages Over NPEC-caged Ligands
- Speed : this compound’s sub-microsecond release outperforms NPEC-caged compounds, enabling precise alignment with electrophysiological recordings .
- Chiral Purity: Unlike non-chiral caged compounds, this compound releases enantiomerically pure NMDA, critical for receptor-specific studies .
(3) Limitations and Mitigation Strategies
- GABA Interference : High concentrations (>10 mM) may alter GABA-ergic signaling; this is mitigated by using lower doses (1–5 mM) and validating results with APV (NMDAR antagonist) .
- Product Discontinuation : As a discontinued Tocris product, alternatives like MNI-caged-L-glutamate or custom-synthesized MNI-caged compounds may be necessary .
Biological Activity
MNI-caged-NMDA is a photolabile compound used extensively in neuroscience to study the dynamics of NMDA receptor activity. This compound, which releases NMDA upon photolysis, allows researchers to investigate synaptic transmission with high temporal precision. The following sections detail its biological activity, mechanisms of action, and relevant case studies.
Overview of this compound
Chemical Structure and Properties:
- This compound is a derivative of NMDA, modified with a 4-methoxy-7-nitroindolinyl (MNI) caging group.
- It is designed to be stable until exposed to light, at which point it releases NMDA rapidly.
Mechanism of Action:
- Upon photolysis, this compound releases NMDA, which binds to NMDA receptors and activates them.
- This mechanism allows for precise timing in experiments, enabling the study of synaptic processes in real time.
Biological Activity
Photolytic Release:
- The release of NMDA from its caged form can be controlled with light, providing insights into the timing and dynamics of receptor activation.
- Studies have shown that this compound can effectively modulate synaptic transmission without causing significant background activity that could confound results .
Inhibition Studies:
- Comparative analyses have demonstrated that while MNI-caged compounds are generally inert under resting conditions, they exhibit pronounced effects upon photolytic activation. For instance, photoreleased NMDA can lead to significant changes in excitatory postsynaptic currents (EPSCs) at various synapses .
Table 1: Comparative Effects of this compound on Synaptic Transmission
Case Study 1: Synaptic Probing
In a study examining climbing fiber-Purkinje cell synapses, researchers utilized MNI-caged-γ-DGG to determine the timing of glutamate release and its interaction with AMPA receptors. The results indicated that the timing of NMDA release significantly influenced synaptic responses, highlighting the utility of caged compounds in dissecting synaptic mechanisms .
Case Study 2: Inhibition Mechanisms
Another investigation focused on the inhibitory effects of caged ligands on NMDA receptors. It was found that while CNB-caged ligands exhibited unwanted interactions under certain conditions, MNI-caged variants remained inert until activated by light. This distinction underscores the advantages of using MNI-caged compounds for targeted studies on NMDA receptor dynamics .
Research Findings
Research has consistently shown that this compound provides a robust platform for studying synaptic transmission. Its ability to release NMDA rapidly upon photolysis enables researchers to explore:
- The kinetics of neurotransmitter release.
- The temporal dynamics of receptor activation.
- The effects of various pharmacological agents on synaptic plasticity.
Q & A
Q. What are the key photochemical properties of MNI-caged-NMDA, and how do they influence experimental design?
this compound is activated by UV light (300–380 nm), releasing chiral-pure NMDA with rapid uncaging kinetics (faster than ionotropic glutamate receptor activation). For spatial precision, bath application of high concentrations paired with 405 nm light improves localization . Researchers must calibrate light intensity and exposure duration to avoid phototoxicity. Pre-experiment validation via HPLC or mass spectrometry ensures NMDA purity post-uncaging .
Q. How should researchers optimize this compound concentrations for synaptic physiology studies?
Titrate concentrations (e.g., 0.5–10 µM) while monitoring receptor saturation and off-target effects. Use antagonists (e.g., APV for NMDA receptors) to confirm specificity. For dendritic spine studies, combine this compound with two-photon microscopy to restrict activation to subcellular regions .
Q. What controls are essential when using this compound to study NMDA receptor function?
- Negative controls : Apply light without this compound to rule out photostimulation artifacts.
- Pharmacological controls : Co-apply competitive antagonists (e.g., MK-801) to verify receptor-mediated responses.
- Calibration controls : Standardize light delivery systems across replicates to minimize variability .
Advanced Research Questions
Q. How can researchers resolve contradictions in NMDA receptor activation kinetics reported across studies using this compound?
Discrepancies may arise from differences in uncaging efficiency, receptor subunit composition (e.g., GluN2A vs. GluN2B), or intracellular calcium buffering. To address this:
- Compare uncaging rates under standardized light parameters (wavelength, power).
- Use subunit-selective antagonists (e.g., ifenprodil for GluN2B) to isolate contributions.
- Quantify calcium influx via fluorophores (e.g., Fluo-4) to correlate receptor activation with downstream signaling .
Q. What methodologies enable precise spatiotemporal control of this compound in complex neuronal networks?
- Holographic uncaging : Project light patterns to activate multiple synapses simultaneously while recording via patch-clamp or calcium imaging.
- Closed-loop systems : Integrate real-time electrophysiology feedback to adjust light pulses dynamically.
- Combined optogenetics : Pair this compound with channelrhodopsin (ChR2) to dissect excitatory/inhibitory circuit interactions .
Q. How can this compound be integrated with -omics approaches to study NMDA receptor signaling pathways?
- Transcriptomics : After localized uncaging, use single-cell RNA sequencing to identify immediate early genes (e.g., Fos, Arc) induced by NMDA receptor activation.
- Proteomics : Combine with proximity labeling (e.g., TurboID) to map protein interaction networks near activated receptors.
- Metabolomics : Profile ATP/ADP ratios via luciferase assays to assess metabolic demands of NMDA-mediated plasticity .
Data Analysis and Contradiction Management
Q. How should researchers analyze datasets where this compound effects deviate from expected NMDA receptor behavior?
- Normalization : Express responses as a percentage of maximal NMDA current (e.g., evoked by saturating agonist application).
- Outlier detection : Use Grubbs’ test to exclude non-physiological recordings.
- Meta-analysis : Compare results with published uncaging efficiencies (e.g., 70–90% release in 1 ms pulses) to identify methodological gaps .
Q. What statistical frameworks are suitable for time-resolved this compound experiments?
- Multilevel modeling : Account for nested variables (e.g., cell-to-cell variability, repeated measures).
- Bayesian inference : Estimate posterior probabilities of receptor activation kinetics under different experimental conditions.
- Machine learning : Train classifiers to predict synaptic outcomes based on uncaging parameters (e.g., pulse duration, intensity) .
Methodological Best Practices
Table 1 : Key Parameters for this compound Experimental Design
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
